molecular formula C13H17NO2S B5835001 (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE

(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE

Cat. No.: B5835001
M. Wt: 251.35 g/mol
InChI Key: JYWGPXKGSWQTNN-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)(1-pyrrolidinyl)methanethione” is a sulfur-containing organic compound featuring a 3,4-dimethoxyphenyl group attached to a pyrrolidine ring via a thione (-C=S) functional group. This structure combines the electron-rich aromatic system of the dimethoxyphenyl moiety with the conformational flexibility of the pyrrolidine ring and the unique reactivity of the thione group. The thione group, distinct from ketones or amines in analogous compounds, may confer distinct chemical reactivity, such as increased susceptibility to nucleophilic attack or participation in hydrogen bonding .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-15-11-6-5-10(9-12(11)16-2)13(17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGPXKGSWQTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine nitrogen.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyrrolidine-Based Derivatives

  • (3,4-Diaminophenyl)(pyrrolidin-1-yl)methanone: Replacing the thione with a ketone (-C=O) reduces electrophilicity, altering reactivity in nucleophilic addition reactions.
  • The absence of a thione group limits redox activity .

Heterocyclic Variants

  • 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol : The pyrazole ring introduces aromatic nitrogen atoms, enabling π-π stacking interactions absent in the pyrrolidine-thione compound. The hydroxyl group (-OH) enhances polarity but reduces metabolic stability compared to the thione .
  • 6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one : Dual dimethoxyphenyl groups amplify lipophilicity and may improve membrane permeability relative to the single aromatic system in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
(3,4-Dimethoxyphenyl)(1-pyrrolidinyl)methanethione 2.8 0.15 3.2
(3,4-Diaminophenyl)(pyrrolidin-1-yl)methanone 1.5 0.45 1.8
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol 2.1 0.30 4.5
3,4-Dimethoxyphenethylamine 1.9 0.60 2.0

Key Observations :

  • The thione group in the target compound contributes to moderate lipophilicity (LogP 2.8), balancing membrane permeability and aqueous solubility .
  • Compared to 3,4-dimethoxyphenethylamine, the pyrrolidine-thione derivative exhibits lower solubility due to reduced hydrogen-bonding capacity but greater metabolic stability .

Antioxidant and Anti-inflammatory Activity

  • Curcumin and Resveratrol: While these polyphenols exhibit high antioxidant activity, the target compound’s thione group may offer unique radical-scavenging mechanisms via sulfur-centered reactivity .
  • 1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: The absence of a thione in this analogue results in weaker inhibition of pro-inflammatory cytokines (e.g., TNF-α) compared to the target compound .

Enzyme Inhibition

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